

Rosmanol chemical structure and functional groups

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An In-Depth Technical Guide to the Chemical Structure and Functional Groups of **Rosmanol**

Abstract

Rosmanol is a potent phenolic diterpene predominantly found in rosemary (*Rosmarinus officinalis* L.) and other species of the Lamiaceae family.[1][2] Possessing a complex abietane-type tricyclic structure, **rosmanol** is distinguished by its array of functional groups, including two phenolic hydroxyls, a secondary alcohol, and a γ -lactone ring, which collectively dictate its significant biological activities.[3][4] This guide provides a detailed examination of **rosmanol**'s molecular architecture, exploring the contribution of each functional group to its potent antioxidant, anti-inflammatory, and anticancer properties.[1][5] We will delve into its biosynthetic origins, spectroscopic profile, and key mechanisms of action. Furthermore, this document furnishes detailed experimental protocols for its isolation, semi-synthesis, and analytical characterization, designed for researchers, scientists, and professionals in drug development.

The Molecular Architecture of Rosmanol

Rosmanol's chemical identity and structural complexity are foundational to its bioactivity. It is an oxidation product of carnosic acid and is structurally related to carnosol, forming part of an effective antioxidant cascade within the plant.[2][6]

Chemical Identity

- Molecular Formula: $C_{20}H_{26}O_5$ [3][7]

- CAS Number: 80225-53-2[8]
- IUPAC Name: (1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0^{1,10}.0^{2,7}]hexadeca-2,4,6-trien-15-one[7]

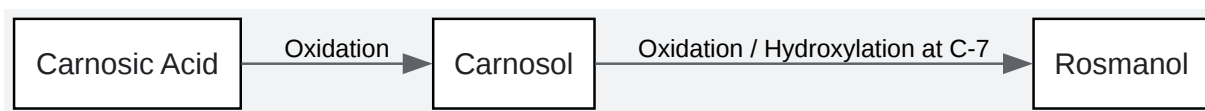
Core Scaffold and Key Functional Groups

The structure of **rosmanol** is built upon an abietane diterpene backbone, a tricyclic system that provides a rigid framework.[2] Its unique properties are conferred by the specific arrangement of its functional groups.

- **Phenolic Hydroxyl Groups:** Located at positions C-11 and C-12 on the aromatic ring, these two hydroxyl groups are the primary drivers of **rosmanol**'s potent antioxidant activity.[5] Their ability to readily donate hydrogen atoms allows them to neutralize reactive oxygen species (ROS) and terminate free-radical chain reactions, such as lipid peroxidation.[5][9] This catechol-like moiety is a hallmark of many powerful natural antioxidants.
- **γ-Lactone Ring:** **Rosmanol** features a five-membered lactone ring. This functional group is formed via the oxidation of carnosic acid, which leads to the creation of an epoxide bridge between C-6 and C-20.[2][3] The lactone contributes to the molecule's conformational rigidity and is crucial for its interaction with biological targets.
- **Secondary Alcohol:** A hydroxyl group at the C-7 position distinguishes **rosmanol** from the related compound carnosol.[2] This benzylic alcohol group influences the molecule's polarity and can be a site for metabolic transformations or synthetic derivatization.[3][10]

Biosynthetic Relationship to Carnosic Acid and Carnosol

Rosmanol does not arise independently but is part of a biosynthetic and oxidative cascade that enhances the protective capacity of rosemary. Carnosic acid, the primary phenolic diterpene in rosemary, acts as the precursor.[2][6] Upon exposure to oxidative stress, carnosic acid is oxidized to carnosol. Further oxidation can lead to the formation of **rosmanol**, which possesses even greater antioxidant potential than some synthetic antioxidants like BHA and BHT.[2][3] This cascade ensures that as one antioxidant is consumed, another potent one is generated.[6]



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Caption: Biosynthetic oxidation cascade from carnosic acid to **rosmanol**.

Physicochemical and Spectroscopic Data

Accurate characterization of **rosmanol** is essential for research and development. The following table summarizes its key physicochemical properties, and the subsequent sections detail its spectroscopic fingerprint.

Property	Value	Source
Molecular Weight	346.41 g/mol	[3]
Appearance	Crystalline solid	[3]
Melting Point	241°C	[10]
Molecular Formula	C ₂₀ H ₂₆ O ₅	[3][7]

Spectroscopic Profile

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H-NMR spectra of **rosmanol** show characteristic signals for the geminal dimethyl groups, an isopropyl group attached to the aromatic ring, and distinct doublets for the methine protons at C-6 and C-7.[11][12] Decoupling techniques are used to assign all proton signals definitively.[12]
- Mass Spectrometry (MS):** High-resolution mass spectrometry confirms the molecular formula C₂₀H₂₆O₅. [3] In UHPLC-ESI-MS/MS analysis, the precursor ion is typically observed at m/z 345.1 [M-H]⁻. Characteristic product ions result from the loss of water and carbon dioxide. [13]
- Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands for hydroxyl groups (~3500-3320 cm⁻¹), a γ-lactone carbonyl group (~1740 cm⁻¹), and aromatic ring vibrations.[3][10]

- Ultraviolet (UV) Spectroscopy: In ethanol, **rosmanol** exhibits strong UV absorption maxima around 209, 226, and 282 nm, which is consistent with the 11,12-dihydroxyabieta-8,11,13-triene skeleton.[\[10\]](#)

Biological Activities and Mechanisms of Action

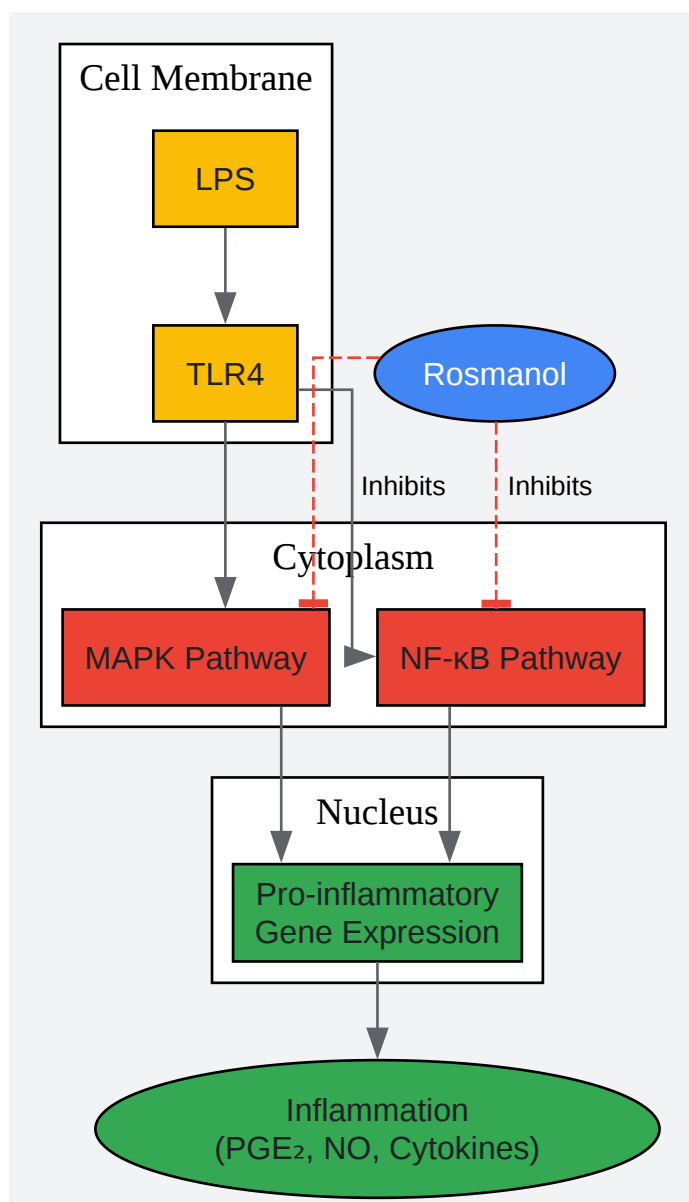
Rosmanol's structure translates into a wide array of pharmacological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied.[\[1\]](#)

Potent Antioxidant Activity

The primary antioxidant mechanism of **rosmanol** involves the donation of hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals.[\[5\]](#) This action effectively interrupts the chain reactions of lipid peroxidation, protecting cellular membranes and lipoproteins from oxidative damage.[\[5\]\[14\]](#) Studies have shown **rosmanol** to have a more effective antioxidant potential than synthetic antioxidants such as BHA and BHT.[\[3\]\[9\]](#)

Anti-inflammatory Effects

Rosmanol exerts significant anti-inflammatory action by modulating key signaling pathways.[\[15\]](#) It potently inhibits the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂) and nitric oxide (NO).[\[8\]\[15\]](#) This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[\[1\]\[15\]](#) Mechanistically, **rosmanol** downregulates the activation of several critical transcription factors and signaling cascades, including NF-κB, MAPKs (mitogen-activated protein kinases), STAT3, and C/EBP.[\[8\]\[16\]](#)



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Caption: **Rosmanol** inhibits LPS-induced inflammation by downregulating MAPK and NF-κB pathways.

Anticancer and Other Pharmacological Properties

Rosmanol has demonstrated notable anticancer effects, particularly in human colon adenocarcinoma cells, where it induces apoptosis (programmed cell death) through both the mitochondrial and death receptor pathways.[1][8] Its diverse bioactivities also include:

- Antidiabetic: Inhibits α -glucosidase and α -amylase, enzymes involved in carbohydrate digestion, which can help delay glucose absorption.[1][8]
- Antimicrobial: Shows activity against various bacteria and fungi, including pathogens associated with skin infections like *Staphylococcus aureus*. [1][17]
- Neuroprotective: Exhibits anxiolytic-like and antidepressant-like activities in animal models. [1][8]

Experimental Protocols

The following protocols provide standardized methodologies for the isolation, synthesis, and analysis of **rosmanol**, ensuring reproducibility for research purposes.

Protocol: Isolation and Purification from *Rosmarinus officinalis*

This protocol is based on established methods for extracting phenolic diterpenes from rosemary leaves.[11][18]

- Extraction: Dried and ground rosemary leaves (500 g) are extracted three times with n-hexane (1.2 L) at room temperature to remove non-polar compounds.
- Solvent Evaporation: The combined n-hexane extracts are evaporated to yield a residue.
- Steam Distillation: The residue is subjected to steam distillation to separate volatile essential oils from the non-volatile fraction.
- Fractionation: The non-volatile fraction is dissolved in diethyl ether and washed successively with 2N HCl, saturated NaHCO_3 solution, and 5% NaOH solution to separate acidic and phenolic compounds. The weakly acidic fraction, which contains **rosmanol**, is collected.
- Column Chromatography: The weakly acidic fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar/polar solvent system (e.g., benzene-acetone, 9:1 v/v).

- Monitoring and Isolation: Fractions are collected and monitored for antioxidant activity using a suitable assay (e.g., DPPH) or by Thin Layer Chromatography (TLC).[18] Fractions containing **rosmanol** are combined.
- Crystallization: The combined active fractions are concentrated, and **rosmanol** is purified by recrystallization from acetone to yield pure crystals.[3]

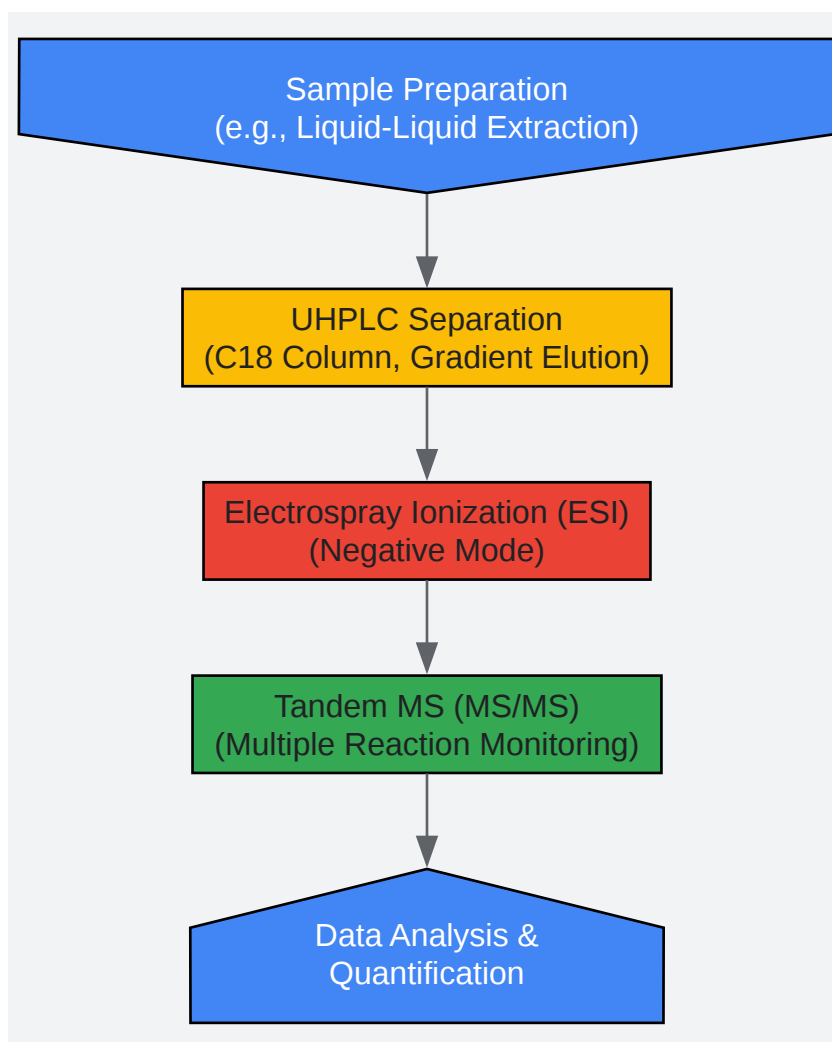
Protocol: Semisynthesis from Carnosol

Rosmanol can be efficiently synthesized from carnosol, which is often more abundant in rosemary extracts.[19][20]

- Reaction Setup: Dissolve carnosol in acetone.
- Base Treatment: Add an aqueous solution of 5% sodium bicarbonate to the carnosol solution.
- Reaction: Stir the biphasic mixture vigorously at room temperature for approximately 6-7 hours. The progress can be monitored by TLC.
- Workup: Once the reaction is complete, evaporate the acetone under reduced pressure.
- Extraction: Extract the remaining aqueous solution with an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The resulting crude **rosmanol** can be purified by column chromatography or recrystallization.

Protocol: Analytical Characterization by UHPLC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of **rosmanol** and other diterpenes in biological matrices or plant extracts.[13][21]



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Caption: Standard workflow for the quantitative analysis of **rosmanol**.

- Sample Preparation: For plasma samples, perform a liquid-liquid extraction with ethyl acetate. Use an appropriate internal standard (e.g., butylparaben).[13] For plant extracts, dissolve the sample in a suitable solvent like methanol.
- Chromatographic Separation:
 - Column: Use a C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 μm , 2.1 mm \times 100 mm).[13]
 - Mobile Phase: Employ a gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

- Flow Rate: Set the flow rate to 0.3 mL/min.
- Mass Spectrometry Detection:
 - Ionization: Use electrospray ionization (ESI) in negative ion mode.
 - Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
 - MRM Transition: For **rosmanol**, monitor the transition from the precursor ion m/z 345.1 to a characteristic product ion, such as m/z 283.0.[13]
- Validation: Validate the method for linearity, accuracy, precision, extraction recovery, matrix effect, and stability according to standard guidelines.

Applications and Future Directions

The multifaceted biological activities of **rosmanol** position it as a promising candidate for various applications:

- Pharmaceuticals: Its potent anti-inflammatory and anticancer properties suggest its potential as a lead compound for developing new therapies for chronic inflammatory diseases and certain types of cancer.[15][22]
- Nutraceuticals and Food Preservation: As a powerful natural antioxidant, **rosmanol** can be used to prevent oxidative degradation in food products, extending shelf life and replacing synthetic preservatives.[3][9]
- Cosmeceuticals: The antioxidant and anti-inflammatory effects of **rosmanol** make it a valuable ingredient in skincare formulations designed to protect against oxidative stress and manage inflammatory skin conditions.[17]

Despite promising preclinical data, there is a clear need for robust clinical trials in humans to confirm the efficacy and safety of **rosmanol** for therapeutic use.[15] Future research should also focus on enhancing its bioavailability and developing targeted delivery systems to maximize its therapeutic potential.

Conclusion

Rosmanol is a structurally complex and biologically significant diterpene whose chemical architecture is intrinsically linked to its function. The arrangement of its phenolic hydroxyls, γ -lactone, and secondary alcohol functional groups provides a molecular basis for its powerful antioxidant and anti-inflammatory activities. With established protocols for its isolation and analysis, and a growing body of evidence supporting its therapeutic potential, **rosmanol** represents a valuable natural product for further investigation and development in the pharmaceutical and food science industries.

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